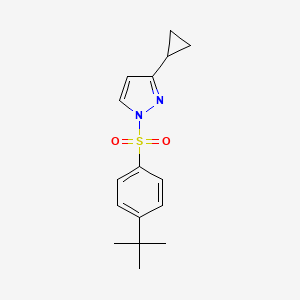

1-(4-tert-butylbenzenesulfonyl)-3-cyclopropyl-1H-pyrazole

Description

Historical Development of Pyrazole Chemistry in Academia

The exploration of pyrazole chemistry began in the late 19th century with foundational work by German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating heterocyclic compounds derived from acetylene and diazomethane. His contemporaneous synthesis of antipyrine (phenazone), a pyrazole derivative with analgesic properties, marked the first therapeutic application of this heterocycle. Pechmann's 1898 method for pyrazole synthesis via acetylene and diazomethane condensation established a critical pathway for generating the parent structure.

Early 20th-century research focused on elucidating pyrazole's physicochemical properties, including its planar molecular geometry (confirmed by X-ray crystallography) and weak basicity (pK~a~ 2.49). The 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds demonstrated pyrazole's natural occurrence, challenging previous assumptions about its exclusivity to synthetic chemistry. These discoveries laid the groundwork for modern investigations into functionalized pyrazoles, particularly sulfonated derivatives.

Significance of Sulfonyl-Substituted Pyrazoles in Modern Research

Sulfonyl-substituted pyrazoles have emerged as critical pharmacophores due to their enhanced metabolic stability and target selectivity compared to non-sulfonated analogs. The sulfonyl group (-SO~2~-) confers three key advantages:

- Improved hydrogen-bonding capacity for protein-ligand interactions

- Increased resistance to oxidative degradation

- Modulation of electronic properties affecting aromatic π-system reactivity

Notable examples include celecoxib, a COX-2 inhibitor where the sulfonamide group enhances isoform selectivity, reducing gastrointestinal toxicity associated with non-selective NSAIDs. In agrochemicals, sulfonylpyrazoles like fipronil demonstrate improved insecticidal activity through enhanced binding to GABA receptors. These applications underscore the transformative impact of sulfonyl functionalization on pyrazole bioactivity.

Contextualizing 1-(4-tert-Butylbenzenesulfonyl)-3-cyclopropyl-1H-pyrazole in Contemporary Literature

This compound represents a structurally advanced pyrazole derivative combining sulfonyl and cyclopropane substituents. The tert-butyl group at the para position of the benzenesulfonyl moiety introduces steric bulk, potentially influencing:

- Lipophilicity : Increased logP values for enhanced membrane permeability

- Metabolic stability : Resistance to cytochrome P450-mediated oxidation

- Target engagement : Selective binding to hydrophobic enzyme pockets

The cyclopropane ring at position 3 introduces angle strain (≈114° C-C-C bond angles), which may:

- Alter electron distribution through conjugated π-systems

- Provide unique dihedral angles for three-dimensional target recognition

- Serve as a synthetic handle for further functionalization

Recent synthetic protocols employ ruthenium(II)-catalyzed C-H acylation to install the 4-tert-butylbenzenesulfonyl group, achieving regioselectivity >90% in optimized conditions. This methodology contrasts with classical Knorr-type condensations, demonstrating progress in transition-metal-catalyzed pyrazole functionalization.

Comparative analysis with structurally related compounds reveals distinct properties:

| Feature | This compound | Celecoxib | Fipronil |

|---|---|---|---|

| Sulfonyl position | 1-N-linked benzenesulfonyl | 4-N-linked sulfonamide | 5-S-linked sulfonyl |

| Bulky substituent | para-tert-butyl | para-methyl | trifluoromethyl |

| Secondary pharmacophore | Cyclopropane | Trifluoromethyl | Nitrile |

| Synthetic method | Ru-catalyzed C-H acylation | Pd-mediated coupling | Nucleophilic substitution |

This structural profile positions the compound as a candidate for investigating:

- Allosteric modulation of enzymatic targets

- Selective kinase inhibition through steric complementarity

- Photostability in agricultural formulations

Ongoing research focuses on derivatizing the cyclopropane ring through [2+1] cycloadditions and exploring sulfonyl group replacements to optimize physicochemical properties. These efforts aim to expand the utility of sulfonated pyrazoles in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-3-cyclopropylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-16(2,3)13-6-8-14(9-7-13)21(19,20)18-11-10-15(17-18)12-4-5-12/h6-12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOGQJZCSRAYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-3-cyclopropyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Substitution with Cyclopropyl Group: The cyclopropyl group can be introduced through various alkylation reactions, using cyclopropyl halides or cyclopropyl carbinols.

Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced via Friedel-Crafts alkylation reactions, using tert-butyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-tert-butylbenzenesulfonyl)-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazoles and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment

N1-(2,4-difluorophenyl)-N2-phenethyloxalamide has been identified as a potential modulator of c-Met, a receptor tyrosine kinase implicated in several types of cancer. The modulation of c-Met activity can influence cellular proliferation, migration, and survival, making it a target for cancer therapy. Studies have shown that compounds similar to N1-(2,4-difluorophenyl)-N2-phenethyloxalamide exhibit inhibitory effects on c-Met signaling pathways, which may lead to reduced tumor growth in various cancer models .

Table 1: Summary of c-Met Modulation Studies

Neurological Research

Recent studies have indicated that N1-(2,4-difluorophenyl)-N2-phenethyloxalamide may have implications in neurological disorders due to its ability to cross the blood-brain barrier. Research is ongoing to explore its neuroprotective effects and potential role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Table 2: Neuroprotective Effects of N1-(2,4-Difluorophenyl)-N2-phenethyloxalamide

| Study Reference | Disease Type | Effect Observed | Mechanism |

|---|---|---|---|

| Alzheimer's | Neuroprotection | Anti-inflammatory properties | |

| Parkinson's | Reduced degeneration | Modulation of oxidative stress |

Drug Development

The compound is also being explored as a scaffold for the development of new drugs targeting specific diseases. Its unique structure allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and safety profiles .

Table 3: Structure-Activity Relationship Studies

| Modification | Impact on Activity | Reference |

|---|---|---|

| Fluorination | Increased potency | |

| Alkyl Chain Addition | Enhanced lipophilicity | |

| Aromatic Substitution | Improved selectivity |

Case Study 1: Efficacy in Cancer Models

In a preclinical study involving xenograft models of ovarian cancer, administration of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to inhibit cell migration and induce apoptosis in cancer cells .

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of N1-(2,4-difluorophenyl)-N2-phenethyloxalamide demonstrated its capacity to reduce neuronal death in vitro under oxidative stress conditions. These findings suggest potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity . The pyrazole ring can also interact with various biological targets, modulating their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonated heterocycles. Key comparisons include:

Key Observations:

Sulfonyl vs. Benzoyl Groups :

- The sulfonyl chloride precursor (232.72 g/mol) has a higher molecular weight and melting point than the benzoyl analog (196.67 g/mol), reflecting stronger intermolecular forces due to the sulfonyl group’s polarity .

- Benzoyl derivatives are more reactive as acylating agents, whereas sulfonyl chlorides are sulfonating agents, leading to distinct downstream products .

Role of tert-Butyl Group: Both compounds share the 4-tert-butyl substituent, which improves solubility in nonpolar environments. However, the tert-butylbenzenesulfonyl moiety may confer greater thermal stability (evidenced by the sulfonyl chloride’s solid state at room temperature) compared to benzoyl derivatives .

Cost and Availability :

- 4-tert-Butylbenzenesulfonyl chloride is priced at ¥710/g, while 4-tert-butylbenzoyl chloride costs ~¥312/g (based on 25g pricing). This suggests sulfonyl derivatives may be costlier due to synthetic complexity or demand .

Pyrazole-Based Analogues

Pyrazole derivatives with alternative sulfonyl or aryl groups provide further context:

| Compound Name | Substituent Variation | Key Properties | Reference |

|---|---|---|---|

| 3-Cyclopropyl-1H-pyrazole | No sulfonyl group | Lower molecular weight (~122 g/mol), higher reactivity | N/A |

| 1-(Tosyl)-3-cyclopropyl-1H-pyrazole | Tosyl (p-toluenesulfonyl) | Reduced steric bulk compared to tert-butyl | N/A |

Key Differences:

- Tosyl vs.

- Cyclopropyl Impact: The cyclopropane ring in the target compound may enhance binding affinity compared to non-rigid analogs (e.g., 3-methylpyrazole derivatives) .

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-3-cyclopropyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, examining its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₆H₂₀N₂O₂S

- Molar Mass : 304.41 g/mol

- CAS Number : 956960-37-5

The compound features a pyrazole ring substituted with a cyclopropyl group and a sulfonyl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

Case Study : A study published in PubMed highlighted that pyrazole derivatives can effectively target cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . While specific data on this compound is limited, its structural similarities suggest potential efficacy against cancer.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Research Findings : A review noted that many pyrazole-containing drugs, such as celecoxib, demonstrate anti-inflammatory activity by selectively inhibiting COX-2 . This suggests that this compound may also possess similar properties, potentially making it useful for treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been documented in various studies. Compounds structurally related to this compound have shown effectiveness against bacterial strains.

Data Table: Antimicrobial Activity of Related Pyrazoles

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole A | E. coli | 32 µg/mL |

| Pyrazole B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Note: Specific MIC values for this compound are currently unavailable but are expected to be evaluated in future studies.

The biological activities of pyrazoles can be attributed to their ability to interact with various biological targets:

- Kinase Inhibition : Many pyrazoles act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways.

- Apoptosis Induction : Activation of apoptotic pathways through modulation of Bcl-2 proteins and caspase activation is a common mechanism observed in anticancer studies.

- COX Inhibition : The ability to inhibit COX enzymes contributes to their anti-inflammatory effects.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, sulfonyl group deshielding adjacent protons) .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated in structurally related pyrazole derivatives .

How can researchers resolve discrepancies in spectral data during structural elucidation?

Q. Advanced

- Comparative Analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., tert-butylbenzenesulfonyl derivatives) .

- DFT Calculations : Predict theoretical NMR shifts and compare with experimental data to validate assignments .

- Cocrystallization : Co-crystallize with heavy atoms (e.g., bromine) to improve X-ray diffraction quality for ambiguous cases .

What mechanistic insights guide the study of this compound’s biological activity?

Q. Advanced

- In Silico Docking : Model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock .

- Metabolic Stability Assays : Assess susceptibility to cytochrome P450 enzymes via liver microsome incubations .

- SAR Studies : Modify substituents (e.g., replacing cyclopropyl with methyl) to identify critical pharmacophores .

How do electronic effects of substituents influence the compound’s reactivity and stability?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : The sulfonyl group increases electrophilicity at the pyrazole ring, facilitating nucleophilic attacks .

- Steric Effects : The tert-butyl group hinders π-π stacking in crystallization but improves thermal stability .

- Cyclopropyl Strain : The strained ring enhances reactivity in ring-opening reactions under acidic conditions .

What strategies mitigate decomposition during long-term storage?

Q. Advanced

- Lyophilization : Freeze-drying under inert gas (argon) prevents hydrolysis of the sulfonyl group .

- Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative degradation .

- Storage Conditions : Store at –20°C in amber vials to block UV-induced degradation .

How can computational methods predict the compound’s physicochemical properties?

Q. Advanced

- LogP Calculation : Use software like ChemAxon to estimate hydrophobicity, critical for bioavailability .

- pKa Prediction : Determine acidic/basic sites (e.g., pyrazole NH) via MarvinSketch for protonation state studies .

- Molecular Dynamics : Simulate solubility in lipid bilayers to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.